Physicochemical properties of 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Physicochemical properties of 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Physicochemical Profiling and Application Protocols for 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic Acid
Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is an essential tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1550090-63-5) serves as a highly specialized anthranilic acid building block[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthetic application.
Structural Rationale and Causality
The addition of a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group to an anthranilic acid core is not arbitrary; it is a calculated design choice driven by physical organic chemistry principles:
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Lipophilicity & Membrane Permeability: The substitution of a standard methoxy group with a trifluoroethoxy group significantly increases the partition coefficient (LogP). Fluorine's low polarizability and high electronegativity create a "Teflon-like" shield around the molecule, enhancing its ability to passively diffuse across lipid bilayers.
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Metabolic Shielding: Standard alkyl ethers are highly susceptible to oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver. The strong C-F bonds in the trifluoroethoxy moiety resist this oxidative metabolism, dramatically improving the half-life of the resulting drug candidate.
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Electronic Modulation: The strongly electron-withdrawing nature of the -OCH₂CF₃ group inductively lowers the pKa of the adjacent aniline amino group. This alters its protonation state at physiological pH (7.4) and fine-tunes its hydrogen-bond donating capacity, which is critical for target protein binding.
Caption: Logical relationship between structural features and pharmacokinetic outcomes.
Physicochemical Properties Data
To design robust analytical assays and synthetic routes, researchers must establish baseline parameters. The following data summarizes the core physicochemical properties of 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid[2].
| Parameter | Value / Description |
| Chemical Name | 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
| CAS Registry Number | 1550090-63-5 |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| Boiling Point (Predicted) | 322.0 ± 42.0 °C |
| Density (Predicted) | 1.459 ± 0.06 g/cm³ |
| SMILES String | Nc1cccc(C(O)=O)c1OCC(F)(F)F |
Experimental Protocol: Amide Bond Formation (Self-Validating System)
A primary application of this building block is coupling the carboxylic acid to an amine to form a benzamide derivative. Standard coupling reagents (e.g., EDC/HOBt) frequently yield poor conversion rates due to the steric hindrance and electronic deactivation caused by the ortho-amino and meta-trifluoroethoxy groups. Therefore, a highly reactive uronium-based coupling agent (HATU) is mandated.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 1.0 equivalent (eq) of 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality Note: DIPEA is explicitly chosen as a non-nucleophilic base; it deprotonates the carboxylic acid to facilitate the formation of the active ester without competing for the electrophilic center.
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Amine Coupling: Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 2 to 4 hours.
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In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating: proceed to workup only when the starting acid peak (m/z 236.0[M+H]⁺) integrates to <5% relative to the product peak. If >5% remains, extend stirring by 1 hour.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution. Causality Note: The LiCl wash is critical for partitioning residual DMF out of the organic phase.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a Hexanes/EtOAc gradient.
Caption: Self-validating experimental workflow for HATU-mediated amide coupling.
Analytical Characterization Standards
To guarantee the trustworthiness of the synthesized derivatives, rigorous analytical validation is required:
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¹H NMR (400 MHz, DMSO-d₆): The signature of the intact trifluoroethoxy group is a distinct quartet for the -OCH₂CF₃ protons, typically appearing around δ 4.5–4.8 ppm. The splitting (J ≈ 8.5 Hz) is a direct result of scalar coupling with the adjacent fluorine atoms.
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¹⁹F NMR (376 MHz, DMSO-d₆): A sharp triplet around δ -74.0 ppm confirms the presence of the trifluoromethyl group, serving as a definitive diagnostic peak.
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High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass of the coupled product, ensuring no defluorination occurred during the basic activation steps.
References
- ChemicalBook. "2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid CAS#: 1550090-63-5".
- BLD Pharm. "1550090-63-5 | 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid".
